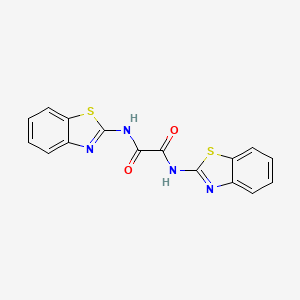![molecular formula C18H18BrNO2 B5401377 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5401377.png)
1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one, also known as BPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPEB belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. In cancer cells, 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In inflammation, 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Inhibition of COX-2 leads to a reduction in inflammation.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In inflammation, 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In agriculture, 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to have insecticidal properties by disrupting the nervous system of insects.
实验室实验的优点和局限性
One advantage of using 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one in lab experiments is its diverse range of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.
未来方向
There are several future directions for 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one research. One direction is to further investigate its anti-cancer properties and potential as a chemotherapeutic agent. Another direction is to explore its potential as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to understand its mechanism of action and optimize its use in various applications.
合成方法
The synthesis of 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one involves the reaction of 4-bromoacetophenone with 3-ethoxyaniline in the presence of a base such as potassium carbonate, followed by the addition of 2-butanone. The reaction is carried out under reflux conditions and the product is obtained after purification by column chromatography.
科学研究应用
1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-microbial activities. In agriculture, 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, 1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been studied for its ability to act as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-3-22-17-6-4-5-16(12-17)20-13(2)11-18(21)14-7-9-15(19)10-8-14/h4-12,20H,3H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKCORXEHHSTGL-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
![N-[2-(ethylthio)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5401311.png)
![N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5401317.png)

![1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)
![methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401352.png)
![6-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrazine-2-carboxamide](/img/structure/B5401366.png)
![3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5401369.png)


![(2R*,3S*,6R*)-5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5401390.png)
![6-(2-chlorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5401398.png)